N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-17-9-5-4-8-16(17)13-24-20(27)14-28-21-19-12-18(15-6-2-1-3-7-15)25-26(19)11-10-23-21/h1-12H,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSVZNSNLAKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrazine structure. This can be achieved through cyclization reactions involving appropriate precursors. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, and the thioacetamide linkage is formed through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Key Observations :
- Thioether vs. Oxo Groups: The thioether linkage in the target compound improves oxidative stability compared to pyrazinone derivatives (e.g., ), which could translate to longer in vivo half-lives .
Physicochemical Properties
- Melting Points : Chlorobenzyl-substituted analogs (e.g., 5e and 5j in ) exhibit melting points of 132–140°C, suggesting the target compound may share similar thermal stability.
- Solubility : The 2-chlorobenzyl group likely reduces aqueous solubility compared to ethoxyphenyl () or benzodioxol () derivatives, necessitating formulation adjustments for in vivo studies.
Biological Activity
N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.8 g/mol. The compound features a thioamide linkage and a chlorobenzyl substituent, which may play crucial roles in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O |
| Molecular Weight | 392.8 g/mol |
| Structural Features | Chlorobenzyl, Thioamide linkage |
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including compounds structurally similar to this compound, as anticancer agents. For example, derivatives of pyrazolo[1,5-a]pyrazines have shown significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460.
- Cytotoxicity Assays :
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or other signaling pathways associated with cancer cell proliferation and survival.
- Kinase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and potential receptor interactions |
| Thioamide Linkage | May increase binding affinity to target proteins |
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in preclinical models:
- Study on MCF7 Cells :
- In Vivo Models :
Q & A
Q. Q1. What are the critical steps for synthesizing N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazoles with nitriles or aldehydes under acidic conditions .
Thioacetamide Introduction : React the core with 2-chloroacetamide derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .
Chlorobenzyl Functionalization : Introduce the N-(2-chlorobenzyl) group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
Optimization Tips :
- Monitor reaction progress via TLC/HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DCM for lipophilic intermediates) and catalyst loadings (e.g., 1.2 eq. of EDCI) to minimize side products .
Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazolo[1,5-a]pyrazine protons at δ 8.2–8.5 ppm) and confirms thioether linkages (δ 3.8–4.2 ppm for SCH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 437.95 for related analogs) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s binding affinity to kinase targets, and what are the limitations?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrazolo[1,5-a]pyrazine core and ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds .
Limitations : - Neglects solvent effects (e.g., DMSO interactions) and post-translational modifications in vivo.
- Requires experimental validation via kinase inhibition assays (e.g., IC₅₀ measurements) .
Q. Q4. How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) on target selectivity using panel assays .
- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[1,5-a]pyrazines with IC₅₀ < 100 nM for kinases) to identify trends .
Q. Q5. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrazine core for derivative synthesis?
Methodological Answer :
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the C-3 position selectively, followed by quenching with electrophiles (e.g., alkyl halides) .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at C-2, leveraging steric hindrance from the pyrazine ring .
- Protecting Groups : Temporarily mask reactive sites (e.g., thioether with Boc groups) during multi-step syntheses .
Contradiction Analysis in Experimental Data
Q. Q6. How can discrepancies in cytotoxicity profiles between in vitro and in vivo studies be addressed?
Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (e.g., PBS/EtOH mixtures) and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., sulfoxide derivatives of the thioacetamide group) .
- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) in xenograft models to align with in vitro IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
